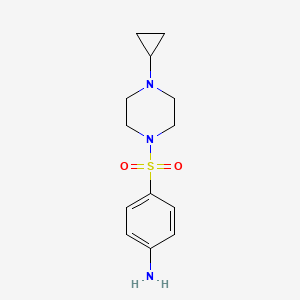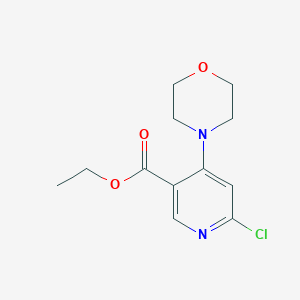
Ethyl 6-chloro-4-morpholinonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 6-chloro-4-morpholinonicotinate is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a morpholine ring attached to a nicotinate moiety, with a chlorine atom at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-morpholinonicotinate typically involves the reaction of 6-chloronicotinic acid with morpholine in the presence of an appropriate esterifying agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Ethyl 6-chloro-4-morpholinonicotinate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted nicotinates with various functional groups.
Oxidation: Oxidized derivatives such as nitro or hydroxylated compounds.
Reduction: Aminated derivatives of the original compound.
科学研究应用
Ethyl 6-chloro-4-morpholinonicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 6-chloro-4-morpholinonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and the nicotinate moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom at the 6th position can enhance the binding affinity and specificity of the compound towards its targets.
相似化合物的比较
Ethyl 6-chloro-4-morpholinonicotinate can be compared with other similar compounds, such as:
Ethyl 6-chloronicotinate: Lacks the morpholine ring, making it less versatile in biological applications.
6-Chloro-4-morpholinonicotinic acid: The acid form of the compound, which may have different solubility and reactivity properties.
Ethyl 4-morpholinonicotinate: Lacks the chlorine atom, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its combination of the morpholine ring and the chlorine-substituted nicotinate moiety, which provides a balance of reactivity and biological activity.
属性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC 名称 |
ethyl 6-chloro-4-morpholin-4-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H15ClN2O3/c1-2-18-12(16)9-8-14-11(13)7-10(9)15-3-5-17-6-4-15/h7-8H,2-6H2,1H3 |
InChI 键 |
LBNIOZLCQOMRQM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=C(C=C1N2CCOCC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


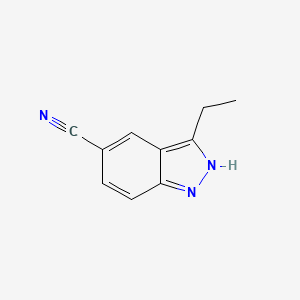
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

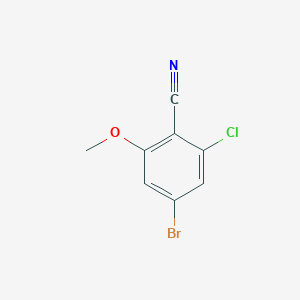
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
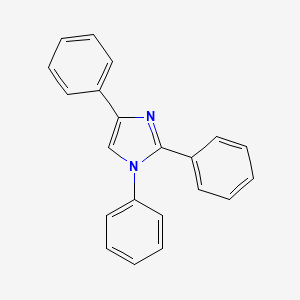
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)

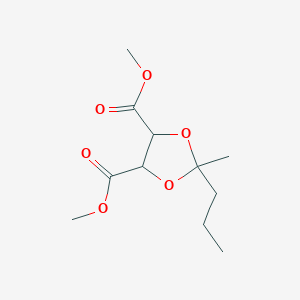
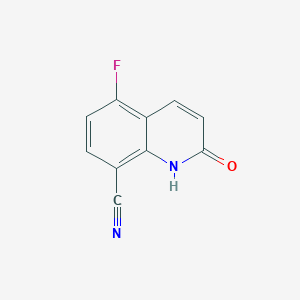

![7-Tert-butylspiro[4.5]decan-10-one](/img/structure/B13988537.png)
